2-Benzyl-3-(p-tolyl)-2H-indazole
Description
Properties
CAS No. |
872681-96-4 |
|---|---|
Molecular Formula |
C21H18N2 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-benzyl-3-(4-methylphenyl)indazole |
InChI |
InChI=1S/C21H18N2/c1-16-11-13-18(14-12-16)21-19-9-5-6-10-20(19)22-23(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
InChI Key |
SKTGZYCNZVEAIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-(p-tolyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones. This process can be carried out in a one-pot, three-component protocol, which is rapid and high-yielding .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of amines or other reduced derivatives.
Substitution: Common in aromatic compounds, substitution reactions can introduce various substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .
Scientific Research Applications
2-Benzyl-3-(p-tolyl)-2H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-Benzyl-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Activity Profiles
Structure-Activity Relationship (SAR) Insights
Role of the p-Tolyl Group :
- The para-methyl group on the C3 phenyl ring is essential for maintaining activity. Substitution with bulkier groups (e.g., 4-chloro, 4-bromo) reduces potency, as observed in TNF-α inhibitors .
- In anti-angiogenic analogs, the p-tolyl group synergizes with N2-benzyl modifications to enhance binding to vascular targets .
Impact of N2-Benzyl Substituents: Electron-Withdrawing Groups (e.g., Cl): Compound 19 (4-chlorobenzyl) showed enhanced anti-angiogenic activity, likely due to increased electrophilicity and target affinity . Electron-Donating Groups (e.g., OMe): Compound 31 (4-methoxybenzyl) improved pharmacokinetic properties without compromising activity .
Functionalization of the Indazole Core :
Q & A
Q. How can researchers address low bioavailability of this compound in preclinical studies?
Q. What crystallographic insights inform the compound’s formulation for solid dosage forms?
Q. How can green chemistry principles be applied to the synthesis of this compound?
Q. What methodologies validate the compound’s target engagement in complex biological systems?
Q. How can machine learning models predict toxicity profiles of novel indazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
